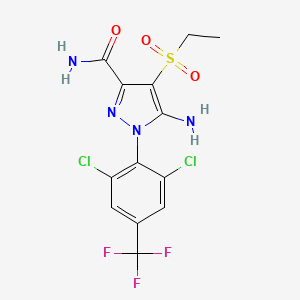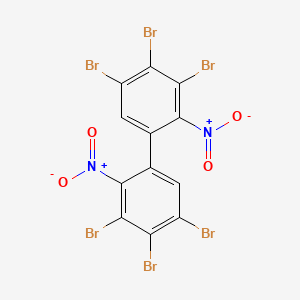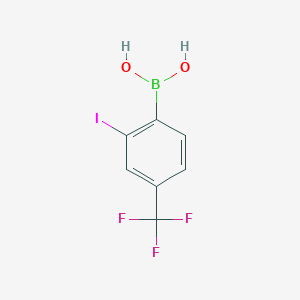
2-Iodo-4-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the iodine atom.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)phenylboronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate species.
Transmetalation: The boronate species undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex.
Reductive Elimination: The palladium-boron complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the iodine and trifluoromethyl groups, making it less reactive in certain cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the iodine atom, affecting its reactivity and selectivity in chemical reactions.
2-Iodo-phenylboronic Acid: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Uniqueness
2-Iodo-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the iodine and trifluoromethyl groups, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C7H5BF3IO2 |
|---|---|
Molecular Weight |
315.83 g/mol |
IUPAC Name |
[2-iodo-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H5BF3IO2/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,13-14H |
InChI Key |
XGSQMVXMVASYBT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)I)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


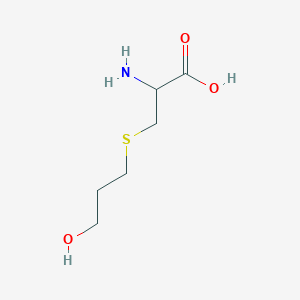
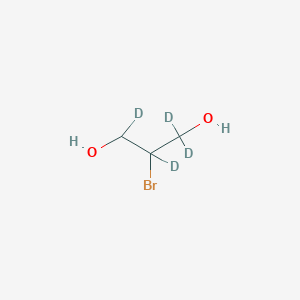
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)

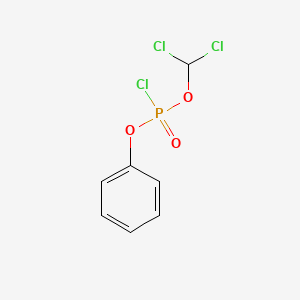
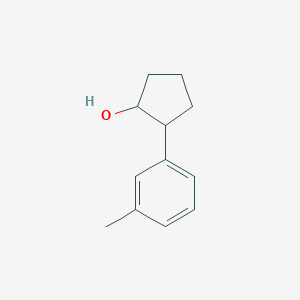
![5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)
